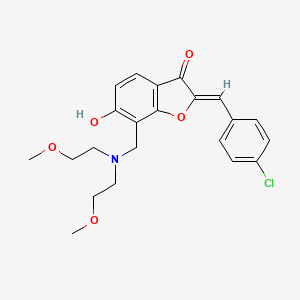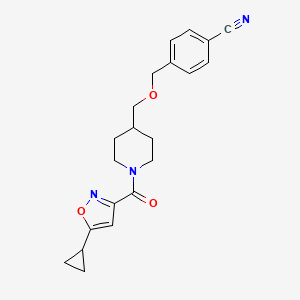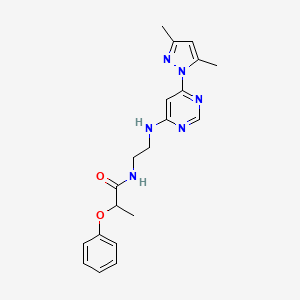
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide, also known as 2-Cyano-N-DMPP, is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in water and organic solvents. It has been used in a range of scientific research applications, including as a substrate for enzymes, as a reagent for organic synthesis, and as a fluorescent dye.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as the enzyme acetylcholinesterase. It has also been used as a reagent for organic synthesis, and as a fluorescent dye for labeling proteins and other biomolecules.
Wirkmechanismus
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP acts as an inhibitor of the enzyme acetylcholinesterase. It binds to the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in increased neurotransmission.
Biochemical and Physiological Effects
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme acetylcholinesterase, leading to increased neurotransmission. It has also been shown to have anticonvulsant and anxiolytic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. It is also relatively stable, making it suitable for long-term storage. One limitation is that it is toxic and can be irritating to the skin and eyes, so it should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP. One potential direction is to further explore its mechanism of action and its effects on neurotransmission. Another potential direction is to explore its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be done to explore its potential as a fluorescent dye for labeling proteins and other biomolecules. Finally, further research could be done to explore its potential as a reagent for organic synthesis.
Synthesemethoden
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP can be synthesized using a variety of methods. The most common method is the reaction of 3,4-dimethoxyphenylacetonitrile with 2-methoxyphenylacetic acid in the presence of sodium hydroxide and dimethylformamide. The reaction yields 2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP as the major product, along with some byproducts.
Eigenschaften
IUPAC Name |
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-7-5-4-6-13(16)10-14(12-20)19(22)21-15-8-9-17(24-2)18(11-15)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDGZUIJJLTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2442291.png)




![2-[(Pyridin-4-yl)methoxy]pyridine](/img/structure/B2442304.png)
![5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-N-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2442305.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442307.png)
![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B2442308.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylacrylonitrile](/img/structure/B2442310.png)